molecular formula C8H8BrCl B1285290 1-Bromo-4-(1-chloroethyl)benzene CAS No. 20488-10-2

1-Bromo-4-(1-chloroethyl)benzene

Cat. No. B1285290
Key on ui cas rn: 20488-10-2
M. Wt: 219.5 g/mol
InChI Key: GRBCXCXQMLHBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975406B2

Procedure details

1-(4-Bromophenyl)ethanol (3.17 g, 15.8 mmol) was stirred in concentrated HCl (25 mL) and DCM (20 mL) at room temperature for 3 d. Water and DCM were added and the aqueous phase extracted with DCM. The combined organics were dried using a phase separator and concentrated in vacuo to give 1-Bromo-4-(1-chloroethyl)benzene (3.49 g) as a colourless oil which was used in the next step without further purification.
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH3:9])=[CH:4][CH:3]=1.C(Cl)[Cl:12].O>Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([Cl:12])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with DCM
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.